Cas no 134038-74-7 (benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- CS-0049882
- AS-52213
- SCHEMBL13657454
- (S)-Benzyl 5-formyl-2,2-dimethyloxazolidine-3-carboxylate
- 134038-74-7
- AKOS025291272
- (S)-Benzyl5-formyl-2,2-dimethyloxazolidine-3-carboxylate
- P14592
-
- MDL: MFCD28166302
- インチ: InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3/t12-/m0/s1
- InChIKey: SYIHXXDNLNXURI-LBPRGKRZSA-N
- SMILES: CC1(C)O[C@@H](CN1C(=O)OCC1=CC=CC=C1)C=O
計算された属性
- 精确分子量: 263.11575802g/mol
- 同位素质量: 263.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 336
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- Boiling Point: 390.2±42.0°C at 760 mmHg
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Sealed in dry,Store in freezer, under -20°C
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120522-100mg |
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 97% | 100mg |
¥1057.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0280-1G |
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 90% | 1g |
¥ 2,098.00 | 2023-04-06 | |
Chemenu | CM106523-250mg |
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 95+% | 250mg |
$239 | 2021-08-06 | |
ChemScence | CS-0049882-1g |
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 1g |
$975.0 | 2022-04-27 | ||
TRC | B592875-50mg |
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 50mg |
$ 250.00 | 2022-06-01 | ||
TRC | B592875-5mg |
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 5mg |
$ 50.00 | 2022-06-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0280-250MG |
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 90% | 250MG |
¥ 1,042.00 | 2023-04-06 | |
A2B Chem LLC | AI30717-250mg |
Benzyl (5s)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 97% | 250mg |
$3018.00 | 2024-04-20 | |
Ambeed | A693916-100mg |
(S)-Benzyl 5-formyl-2,2-dimethyloxazolidine-3-carboxylate |
134038-74-7 | 93% | 100mg |
$127.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0280-5g |
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
134038-74-7 | 93% | 5g |
¥8501.0 | 2024-04-24 |
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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10. Book reviews
benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylateに関する追加情報
Professional Introduction to Benzyl (5S)-5-Formyl-2,2-Dimethyl-1,3-Oxazolidine-3-Carboxylate (CAS No. 134038-74-7)
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, identified by its CAS number 134038-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazolidine class of heterocycles, which are known for their versatile applications in drug development due to their unique structural and functional properties.
The< strong> (5S)-configuration of the oxazolidine ring in this molecule is particularly noteworthy, as it imparts stereospecificity that is often crucial for the biological activity of pharmaceutical agents. The presence of both a formyl group and a benzyl ester moiety makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of peptidomimetics and other bioactive peptides.
In recent years, there has been a growing interest in the use of oxazolidine derivatives as scaffolds for drug discovery. The< strong> 5-formyl functionality provides a reactive site for further chemical modifications, allowing for the introduction of diverse substituents that can enhance binding affinity or modulate pharmacokinetic properties. Additionally, the< strong> 2,2-dimethyl substitution pattern contributes to steric hindrance, which can be exploited to optimize receptor interactions.
One of the most compelling applications of Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is in the field of protease inhibition. Proteases are enzymes that play critical roles in various biological processes, including inflammation and infection. By designing molecules that specifically target these enzymes, researchers can develop treatments for a wide range of diseases. The< strong> stereochemistry of this compound is particularly important here, as it can influence how well the molecule binds to its target protease.
Recent studies have demonstrated the utility of this compound in the development of inhibitors for matrix metalloproteinases (MMPs), a family of proteases implicated in cancer progression and tissue degradation. The< strong> formyl group serves as a handle for conjugation with other pharmacophores, enabling the creation of highly specific inhibitors. These inhibitors have shown promise in preclinical studies for conditions such as rheumatoid arthritis and cancer.
The< strong> benzyl ester moiety in Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate also offers opportunities for further functionalization. For instance, it can be hydrolyzed to yield a carboxylic acid group, which can then be used to form amides or esters with other biomolecules. This flexibility makes it an attractive building block for synthetic chemists working on complex drug candidates.
In addition to its role as an intermediate in drug synthesis, this compound has also been explored in materials science applications. The unique structural features of oxazolidine derivatives contribute to their ability to form stable coordination complexes with metal ions. These complexes have potential uses in catalysis and as sensors for metal ions in environmental samples.
The synthesis of Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions that require careful control over reaction conditions. The stereochemistry must be preserved throughout the synthesis to ensure that the final product retains its biological activity. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of this compound on a larger scale, facilitating its use in pharmaceutical applications.
Ongoing research continues to uncover new applications for this versatile compound. For example, recent studies have investigated its potential as a chiral auxiliary in asymmetric catalysis. By incorporating it into catalytic systems, researchers aim to achieve higher levels of enantioselectivity in synthetic transformations.
The< strong> formyl group and< strong> benzyl ester functionalities also make this compound suitable for use as a cross-coupling partner in transition metal-catalyzed reactions. Such reactions are widely used in pharmaceutical synthesis to construct complex molecular frameworks efficiently. The ability to introduce diverse substituents at specific positions within the oxazolidine core allows for the creation of libraries of compounds with tailored biological properties.
In conclusion, Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a multifunctional compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new ways to utilize this molecule, its importance is likely to grow further.
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